N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide
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Overview
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a sulfonohydrazide derivative with distinct structural attributes. The presence of multiple functional groups, including chloro, fluoro, and trifluoromethyl, imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step process. The starting materials often include appropriately substituted pyridines and benzenesulfonohydrazides. The synthesis typically entails:
Halogenation reactions to introduce chloro and fluoro groups.
The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation.
N-alkylation and propargylation reactions to achieve the desired N'-methyl and N-(2-propynyl) substituents.
Industrial Production Methods: In an industrial setting, the production might involve optimized reaction conditions such as:
High-throughput screening of catalysts.
Use of microreactors to enhance reaction efficiency.
Continuous flow processes for scale-up.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly on the hydrazide moiety.
Reduction: The nitroso or sulfonyl groups can be reduced under suitable conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Employing oxidizing agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products Formed:
Oxidized derivatives.
Reduced sulfonyl derivatives.
Substituted pyridinyl and benzene rings.
Scientific Research Applications
The compound finds applications across various scientific domains:
Chemistry: As a reagent in synthesis pathways and studying reaction mechanisms.
Biology: Investigating its biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Potential use in drug discovery for its unique pharmacophore.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism often involves interactions with molecular targets, such as enzymes or receptors:
Molecular Targets: Specific binding to enzyme active sites or receptors.
Pathways Involved: The interactions can lead to inhibition or activation of biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
4-fluoro-N'-methylbenzenesulfonohydrazide.
3-chloro-2-pyridinyl benzenesulfonohydrazide.
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological efficacy, including a pyridine ring, trifluoromethyl group, and sulfonohydrazide moiety.
- IUPAC Name : N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide
- Molecular Formula : C13H10ClF4N3O2S
- Molecular Weight : 359.75 g/mol
- CAS Number : 338748-65-5
Biological Activity Overview
Research on this compound indicates several biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The presence of the sulfonohydrazide group in this compound suggests a potential mechanism for antimicrobial activity through enzyme inhibition.
Anticancer Properties
The compound's structural features suggest it may interact with cancer cell lines. Research indicates that hydrazone derivatives often exhibit cytotoxic effects against various cancer types. Preliminary studies have reported that similar compounds demonstrate activity against human-derived tumor cell lines, suggesting that this compound could be further explored for its anticancer properties.
1. Synthesis and Evaluation of Biological Activity
A study synthesized various hydrazone derivatives, including those similar to this compound, and evaluated their biological activities against different pathogens and cancer cell lines. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, as well as notable cytotoxicity in several cancer cell lines.
Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
---|---|---|---|
Compound A | Antimicrobial | E. coli | 15 |
Compound B | Anticancer | HeLa (cervical cancer) | 20 |
N'-[3-chloro...] | Antimicrobial/Anticancer | Various strains/cell lines | TBD |
2. Mechanistic Studies
Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its effects. Initial findings suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methyl-N-prop-2-ynylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O2S/c1-3-8-24(27(25,26)13-6-4-12(18)5-7-13)23(2)15-14(17)9-11(10-22-15)16(19,20)21/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGENIIUWUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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